molecular formula C19H26N4O2 B2707353 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide CAS No. 2034559-79-8

4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide

Cat. No. B2707353
CAS RN: 2034559-79-8
M. Wt: 342.443
InChI Key: OMYHQDHIWFEEDG-UHFFFAOYSA-N
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Description

The compound “4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including an imidazole ring, a pyrrolidine ring, and a butanamide group. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .

Scientific Research Applications

Antitumor Activities

Compounds structurally related to 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide have shown significant potential in antitumor activities. For example, derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, which share a similar benzo[d]imidazole moiety, were synthesized and evaluated against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, demonstrating notable potency (Mohareb & Gamaan, 2018).

Synthesis and Biological Activity

Research has also been conducted on imidazo[1,2-a]pyridines, which are structurally related to the compound . These compounds have been synthesized and assessed for their potential as antiulcer agents, although they did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

Experimental and Theoretical Studies

Further experimental and theoretical studies have been conducted on related compounds, focusing on functionalization reactions and understanding their mechanisms. For instance, 1H-pyrazole-3-carboxylic acid derivatives underwent various reactions to form products like 3H-imidazo[4,5-b] pyridine, with their structures confirmed spectroscopically and the reaction mechanisms examined theoretically (Yıldırım et al., 2005).

Coordination Polymers and Luminescent Properties

Research into coordination polymers based on bis(imidazolyl) and zwitterionic dicarboxylate ligands has revealed novel 2D Cd(II) coordination polymers with unique structures and interesting thermal stability and fluorescent properties (Li et al., 2012).

Mechanism of Action

properties

IUPAC Name

4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-N-tert-butyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)21-17(24)8-9-18(25)22-11-10-14(12-22)23-13-20-15-6-4-5-7-16(15)23/h4-7,13-14H,8-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYHQDHIWFEEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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